

Mass Spectrometry Analysis of 3-[Benzyl(methyl)amino]propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-[Benzyl(methyl)amino]propanoic acid

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Introduction

3-[Benzyl(methyl)amino]propanoic acid is a bifunctional molecule increasingly utilized as a linker in the development of proteolysis-targeting chimeras (PROTACs). The precise characterization and quantification of this molecule are critical for the successful synthesis and evaluation of these novel therapeutic agents. Mass spectrometry, coupled with liquid chromatography, stands as the cornerstone for the bioanalytical workflow of **3-[Benzyl(methyl)amino]propanoic acid**, offering high sensitivity and selectivity. This guide provides an in-depth overview of the mass spectrometric analysis of **3-[Benzyl(methyl)amino]propanoic acid**, including detailed experimental protocols, fragmentation analysis, and quantitative data presentation.

Physicochemical Properties and Predicted Mass Spectrometry Data

A foundational understanding of the physicochemical properties of **3-[Benzyl(methyl)amino]propanoic acid** is essential for method development. The molecule has a molecular formula of C11H15NO2 and a monoisotopic mass of 193.1103 Da.^[1] This information is pivotal for configuring mass spectrometry parameters for its detection.

Table 1: Predicted m/z Values for Adducts of **3-[Benzyl(methyl)amino]propanoic Acid**[1]

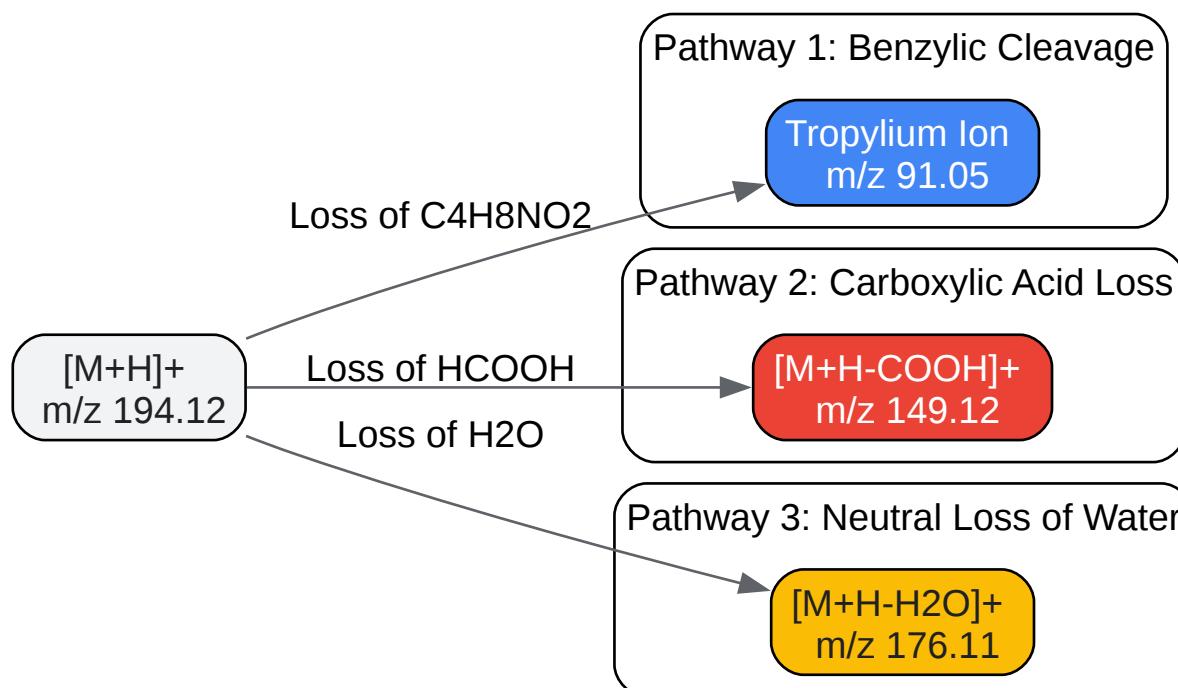
Adduct Type	Predicted m/z
[M+H]+	194.1176
[M+Na]+	216.0995
[M-H]-	192.1030
[M+NH4]+	211.1441

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of **3-[Benzyl(methyl)amino]propanoic acid** in tandem mass spectrometry (MS/MS) is dictated by its chemical structure, which features a tertiary amine, a benzyl group, and a carboxylic acid. Understanding these fragmentation pathways is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods for quantification.

Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]+), several characteristic fragmentation pathways can be postulated based on established principles for similar compounds. The most probable fragmentation sites are the benzylic C-N bond and the bonds adjacent to the carbonyl group.

A key fragmentation pathway for N-benzyl compounds involves the formation of a stable tropylium ion ($C_7H_7^+$) at m/z 91.[2] This is a result of cleavage of the bond between the benzylic carbon and the nitrogen atom. Another expected fragmentation is the loss of the carboxylic acid group, either as a neutral loss of CO_2 (44 Da) or through more complex rearrangements.



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Predicted Fragmentation Pathway of **3-[Benzyl(methyl)amino]propanoic Acid**

Experimental Protocols

The successful analysis of **3-[Benzyl(methyl)amino]propanoic acid** relies on robust and well-defined experimental protocols. The following sections detail the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation technique is critical and depends on the biological matrix being analyzed. For plasma or serum samples, protein precipitation is a common and effective method to remove high-abundance proteins that can interfere with the analysis.

Protocol: Protein Precipitation

- To 100 μ L of plasma sample in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile containing a suitable internal standard.
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube, avoiding the pelleted protein.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A well-developed LC-MS/MS method will ensure the separation of the analyte from matrix components and provide sensitive and specific detection.

Table 2: LC-MS/MS Method Parameters

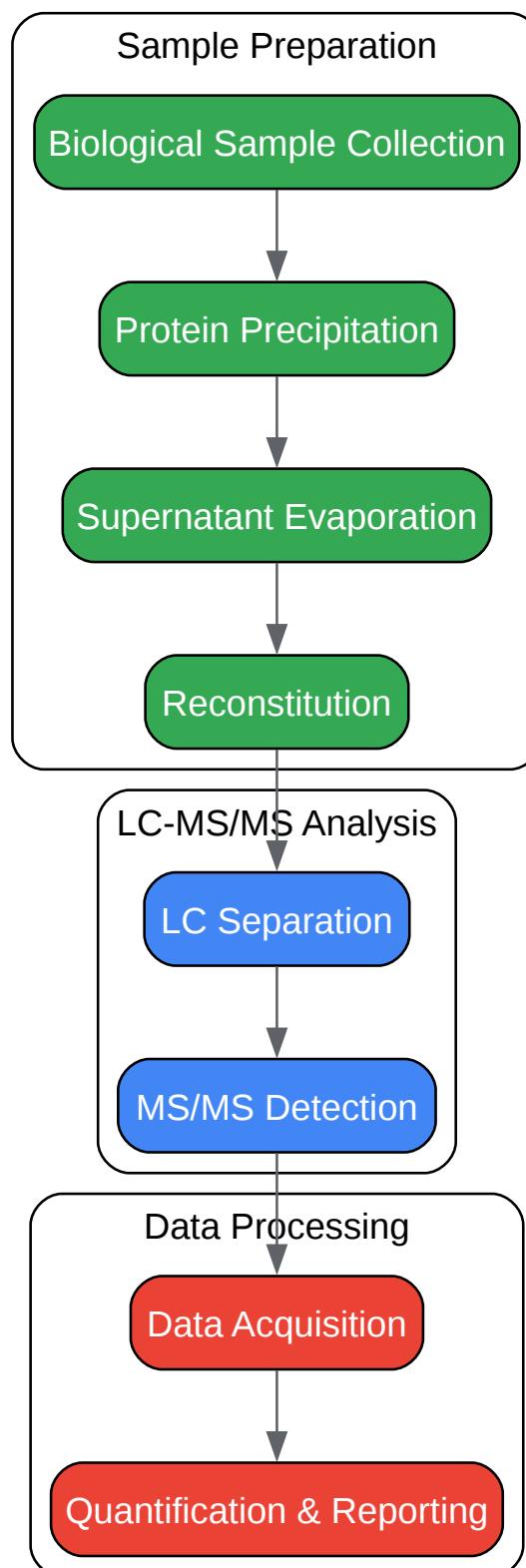
Parameter	Condition
Liquid Chromatography	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
3-[Benzyl(methyl)amino]propanoic acid (Quantifier)	194.12	91.05	20	50
3-[Benzyl(methyl)amino]propanoic acid (Qualifier)	194.12	149.12	15	50
Internal Standard (e.g., d5-labeled)	199.15	96.08	20	50

Experimental Workflow

The overall process for the analysis of **3-[Benzyl(methyl)amino]propanoic acid** can be visualized as a streamlined workflow from sample receipt to data analysis.

[Click to download full resolution via product page](#)**General Experimental Workflow for Mass Spectrometry Analysis**

Conclusion

The mass spectrometric analysis of **3-[Benzyl(methyl)amino]propanoic acid** is a critical component in the research and development of PROTACs and other novel chemical entities. The methodologies outlined in this guide provide a robust framework for the sensitive and specific quantification of this important linker molecule. Adherence to detailed experimental protocols and a thorough understanding of its fragmentation behavior are paramount for generating high-quality, reliable data to support drug discovery and development efforts.

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References

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- 2. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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